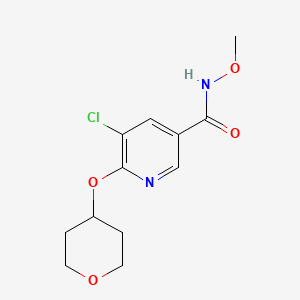

5-chloro-N-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of alcohols with 3,4-dihydropyran . The resulting 2-tetrahydropyranyl (THP) ethers are commonly used as protecting groups in organic synthesis .Molecular Structure Analysis

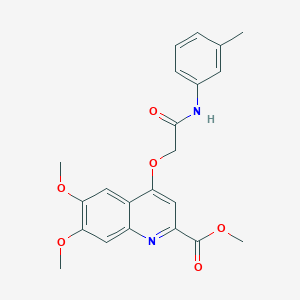

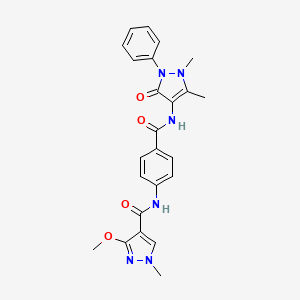

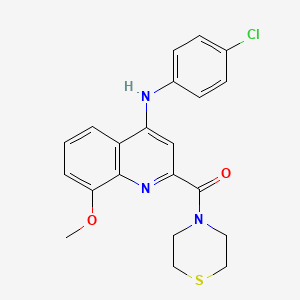

The molecular structure of “5-chloro-N-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide” is complex, involving a pyran ring structure, a chloro group, a methoxy group, and a nicotinamide group .Applications De Recherche Scientifique

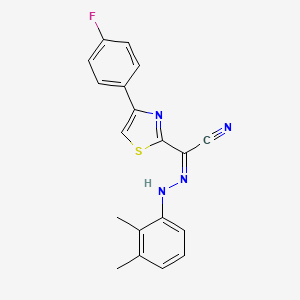

- Unique Features : The combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contributes to the biological activity of TFMP derivatives .

- Mechanism : The unique properties of the fluorine atom and the pyridine moiety likely contribute to their biological activities .

- Crop Protection : Over 50% of pesticides launched in the last two decades are fluorinated, with around 40% containing a trifluoromethyl group .

- Electrospray Technology : Electrospray technology enhances the pharmaceutical properties of bioactive compounds, including water-insoluble phytoconstituents .

- Compound of Interest : (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine exhibited excellent fungicidal activity .

Agrochemicals and Crop Protection

Pharmaceutical Applications

Functional Materials

Improved Pharmaceutical Properties

Fungicidal Activity

Other Potential Applications

Mécanisme D'action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that the compound might interact with transition metals like palladium and organoboron reagents.

Mode of Action

The compound’s mode of action is likely related to its role in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in sm cross-coupling reactions , it can be inferred that the compound might be involved in carbon–carbon bond forming reactions, which are fundamental to many biochemical pathways.

Result of Action

Given its potential role in sm cross-coupling reactions , it can be inferred that the compound might contribute to the formation of new carbon–carbon bonds, which could have various effects at the molecular and cellular level.

Action Environment

It is known that factors such as temperature, ph, and the presence of other chemicals can influence the outcomes of chemical reactions, including sm cross-coupling reactions .

Propriétés

IUPAC Name |

5-chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4/c1-17-15-11(16)8-6-10(13)12(14-7-8)19-9-2-4-18-5-3-9/h6-7,9H,2-5H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQWYHCIEYNJDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=CC(=C(N=C1)OC2CCOCC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2495652.png)

![N-[(5-Bromofuran-2-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2495657.png)

![2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2495660.png)

![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2495664.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2495672.png)